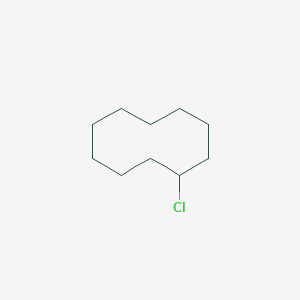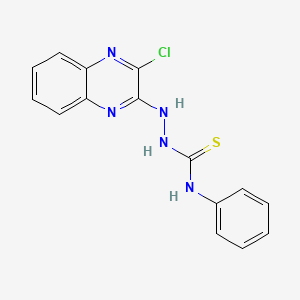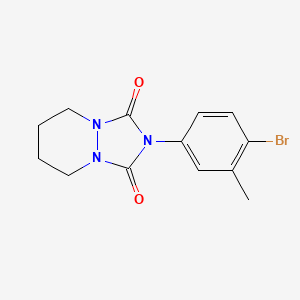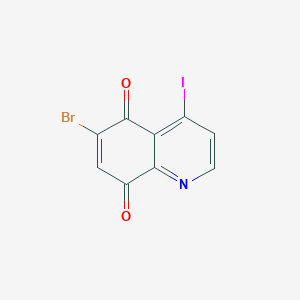
6-Bromo-4-iodoquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodoquinoline-5,8-dione is a chemical compound that belongs to the quinoline family. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring. It serves as an important intermediate in the synthesis of various biologically active compounds, making it a valuable substance in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodoquinoline-5,8-dione typically involves multiple steps. One common method starts with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. These reactants undergo a series of reactions, including cyclization and substitution reactions, to form the desired compound . The reaction conditions often involve stirring the reactants at room temperature, followed by cyclization in ether under argon at elevated temperatures (e.g., 210°C) . The final step involves iodination using sodium iodide in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: starting with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, followed by cyclization and iodination. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-iodoquinoline-5,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) for iodination and phosphorus oxychloride (POCl3) for chlorination.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization often requires elevated temperatures and solvents like ether or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Bromo-4-iodoquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-iodoquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the iodine atom but shares the bromine substitution.
4-Iodoquinoline: Lacks the bromine atom but includes the iodine substitution.
Quinoline: The parent compound without any halogen substitutions.
Uniqueness
6-Bromo-4-iodoquinoline-5,8-dione is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to similar compounds .
Propiedades
Número CAS |
824405-30-3 |
|---|---|
Fórmula molecular |
C9H3BrINO2 |
Peso molecular |
363.93 g/mol |
Nombre IUPAC |
6-bromo-4-iodoquinoline-5,8-dione |
InChI |
InChI=1S/C9H3BrINO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H |
Clave InChI |
RWTGVUDXWLSHOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=O)C=C(C(=O)C2=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


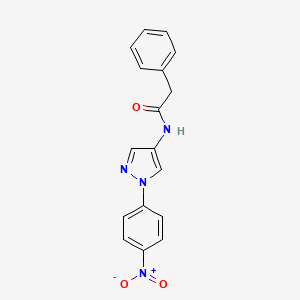
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
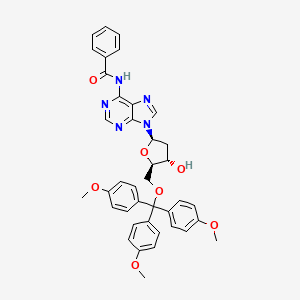
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
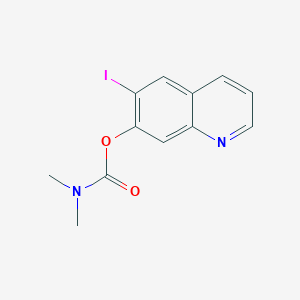
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
